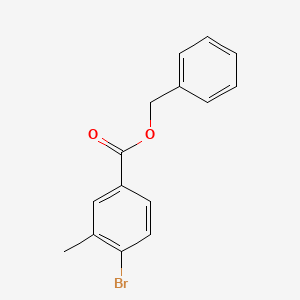

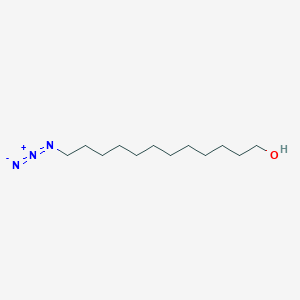

![molecular formula C7H13N B1443058 6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン CAS No. 943516-54-9](/img/structure/B1443058.png)

6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン

概要

説明

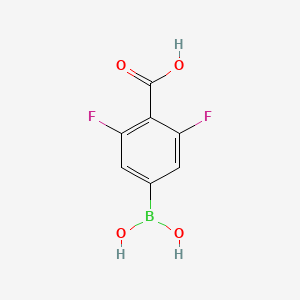

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . The compound has a molecular weight of 111.19 .

Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .Molecular Structure Analysis

The linear formula of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is C7H13N . The InChI code is 1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane include the reaction of bromoacetyl bromide with 3-methyl-2-butenol to yield bromoacetate, followed by an alkaline reaction to form alpha-diazoacetate . The alpha-diazoacetate then undergoes intramolecular cyclopropanation via Ru (II) catalysis .Physical and Chemical Properties Analysis

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

抗ウイルス薬合成

6,6-DMABHは、抗ウイルス薬の合成に使用される重要な医薬品中間体です。 これは、C型肝炎ウイルスのプロテアーゼ阻害剤であるボセプレビルの製造に不可欠です 。 さらに、COVID-19の治療に使用される経口薬であるPF-07321332の合成にも重要な役割を果たしています .

触媒研究

この化合物の合成には、Ru(II)触媒による分子内シクロプロパン化が関与しています。 このプロセスは触媒研究において重要であり、ルテニウム触媒の効率と選択性に関する洞察を提供します .

有機合成方法論

3-メチル-2-ブテノールからの6,6-DMABHの合成は、有機合成における方法論的な進歩を表しています。 7段階のプロセスは28%の収率で最高潮に達し、この二環式骨格を構築するための実用的なアプローチを実証しています .

医薬品中間体

6,6-DMABHは、汎用性の高い医薬品中間体として、抗ウイルス薬以外のさまざまな薬物の合成に関与しています。 その二環式構造は、多くの活性医薬品成分に見られる共通のモチーフです .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H317, which indicates that it may cause an allergic skin reaction, and H319, which means it causes serious eye irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 . Therefore, the primary targets of this compound are the proteases of these viruses.

Result of Action

The result of the action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, as a component of antiviral medications, is the inhibition of viral replication. This is achieved through the inhibition of viral proteases, which are necessary for the assembly of new viral particles .

生化学分析

Biochemical Properties

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral medications. It interacts with several enzymes and proteins, including protease inhibitors. For instance, in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a key component . The nature of these interactions involves the inhibition of viral proteases, which are essential for the replication of the virus.

Cellular Effects

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In antiviral medications, this compound helps inhibit the replication of viruses by targeting specific viral enzymes. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall function of infected cells .

Molecular Mechanism

The molecular mechanism of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with viral proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane have been observed to change over time The compound’s stability and degradation are crucial factors in its effectivenessIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is involved in several metabolic pathways, particularly those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of drugs. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane within cells and tissues involve various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .

Subcellular Localization

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with viral proteases and other biomolecules, ensuring its effectiveness in inhibiting viral replication .

特性

IUPAC Name |

6,6-dimethyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOMFPZIMJCRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712413 | |

| Record name | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943516-54-9 | |

| Record name | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

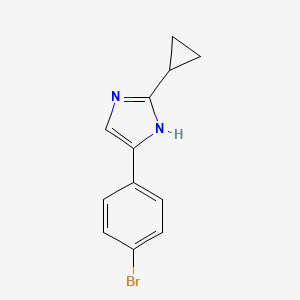

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

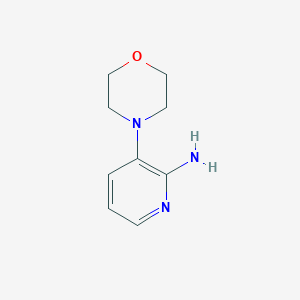

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

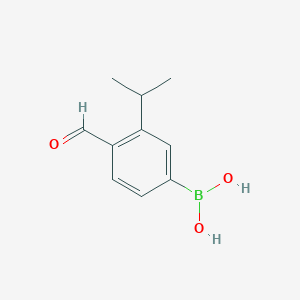

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)